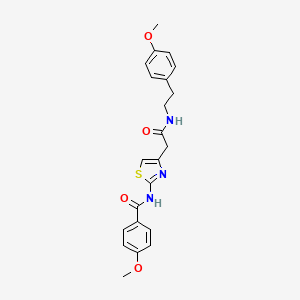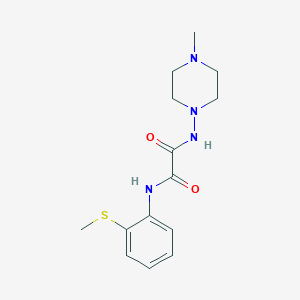
N1-(4-methylpiperazin-1-yl)-N2-(2-(methylthio)phenyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a condensation reaction between 1-(phenyl)hydrazine hydrochloride and 1,1,3,3-tetramethoxy propane was used to synthesize a related compound .Molecular Structure Analysis
The molecular structure of a similar compound, “4-(4-Methylpiperazin-1-yl)-2-(methylthio)pyrimidine”, has been reported. It has an empirical formula of C10H16N4S and a molecular weight of 224.33 .Aplicaciones Científicas De Investigación
Nonlinear Optical (NLO) Materials
N1-(4-methylpiperazin-1-yl)-N2-(2-(methylthio)phenyl)oxalamide: has been investigated as a novel Mannich base organic NLO crystal. Let’s explore its applications in this area:
- Electro-Optic Devices : The compound’s non-centrosymmetric nature, confirmed by single crystal X-ray diffraction, makes it suitable for electro-optic applications. Its second harmonic generation (SHG) efficiency is 1.03 times that of standard KDP (potassium dihydrogen phosphate). Additionally, the blue light emission observed in its photoluminescence (PL) spectrum positions it as a potential candidate for opto-electronic devices .
Antiproliferative Activities
Again, not specific to this exact compound, but related to its piperazine moiety, derivatives have been evaluated for their antiproliferative activities. Researchers have synthesized novel benzimidazole derivatives containing piperazine groups and tested them against human leukemia cell lines. Some of these derivatives exhibited potent antiproliferative effects .
Direcciones Futuras
The future directions for research on “N1-(4-methylpiperazin-1-yl)-N2-(2-(methylthio)phenyl)oxalamide” could include further investigation into its synthesis, chemical reactions, mechanism of action, and potential applications. Given the anti-nociceptive and anti-inflammatory effects observed in related compounds, it could be of interest in the development of new therapeutic agents .
Propiedades
IUPAC Name |
N'-(4-methylpiperazin-1-yl)-N-(2-methylsulfanylphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O2S/c1-17-7-9-18(10-8-17)16-14(20)13(19)15-11-5-3-4-6-12(11)21-2/h3-6H,7-10H2,1-2H3,(H,15,19)(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HETSBDXRGCMPFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)NC(=O)C(=O)NC2=CC=CC=C2SC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(4-methylpiperazin-1-yl)-N2-(2-(methylthio)phenyl)oxalamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-4,6-difluoro-1,3-benzothiazole](/img/structure/B2466523.png)


![1-[3-(5-methyl-1H-1,3-benzodiazol-2-yl)piperidin-1-yl]but-2-yn-1-one](/img/structure/B2466527.png)
![[(Z)-[[2-(1,3-benzodioxol-5-yl)cyclopropyl]-(4-methoxyphenyl)methylidene]amino] 2,4-dichlorobenzoate](/img/structure/B2466528.png)
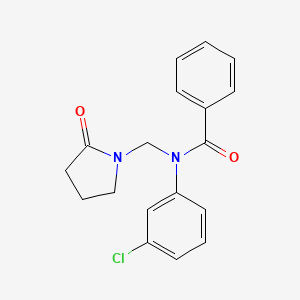

![(3-{[(2-Methylphenyl)sulfanyl]methyl}-1-benzofuran-2-yl)(phenyl)methanone](/img/structure/B2466535.png)
![4-[(2-oxopyrrolidin-1-yl)methyl]benzoic Acid](/img/structure/B2466537.png)
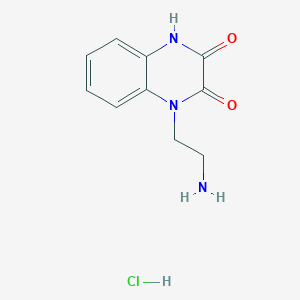
![N-[2-(Dimethylamino)ethyl]-2-(3-phenyladamantan-1-YL)acetamide hydrochloride](/img/structure/B2466543.png)
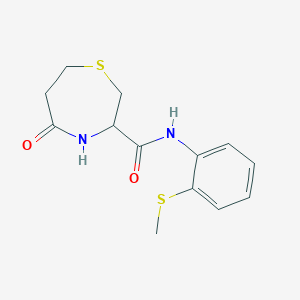
![4-Chloro-N-[4-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-N-methylbenzamide](/img/structure/B2466545.png)
